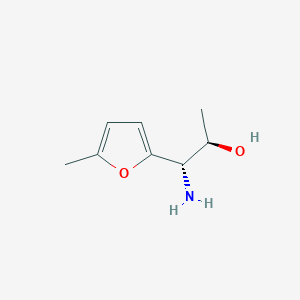
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is a chemical compound with a complex structure that includes an aminopentyl group and difluorobenzenecarbonitrile
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile typically involves multiple steps, starting with the preparation of the aminopentyl group and its subsequent attachment to the difluorobenzenecarbonitrile moiety. Common synthetic routes include:
Nucleophilic Substitution: This involves the reaction of a suitable aminopentyl precursor with 2,6-difluorobenzenecarbonitrile under controlled conditions.
Reductive Amination: This method involves the reduction of a nitro or nitrile precursor to form the aminopentyl group, followed by its attachment to the difluorobenzenecarbonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile involves its interaction with specific molecular targets and pathways. The aminopentyl group may interact with enzymes or receptors, while the difluorobenzenecarbonitrile moiety can influence the compound’s binding affinity and specificity. These interactions can modulate various biological processes and pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
4-((1R)-1-Aminopentyl)-2,6-difluorobenzene: Lacks the carbonitrile group.
4-((1R)-1-Aminopentyl)-2,6-difluorobenzonitrile: Similar structure but different functional groups.
Uniqueness
4-((1R)-1-Aminopentyl)-2,6-difluorobenzenecarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14F2N2 |
|---|---|
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminopentyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C12H14F2N2/c1-2-3-4-12(16)8-5-10(13)9(7-15)11(14)6-8/h5-6,12H,2-4,16H2,1H3/t12-/m1/s1 |
Clave InChI |
DXWQFFLMIMKLGC-GFCCVEGCSA-N |
SMILES isomérico |
CCCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
SMILES canónico |
CCCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13045096.png)
![7,7-Dimethyl-5,7-dihydrothieno[3,4-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13045102.png)

![(1R)-1-[3-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13045120.png)




![N-(Tert-butyl)-4'-chloro-5-iodo-[1,1'-biphenyl]-3-carboxamide](/img/structure/B13045150.png)


